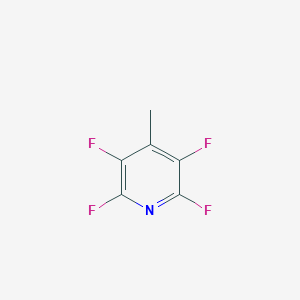

2,3,5,6-Tetrafluoro-4-methylpyridine

説明

Significance within Perfluorinated Heterocyclic Chemistry

Perfluorinated heterocyclic compounds, where all hydrogen atoms on the heterocyclic ring are replaced by fluorine, represent a unique class of molecules with distinct chemistry. e-bookshelf.de These compounds are notable for their high thermal stability and unique reactivity. 2,3,5,6-Tetrafluoro-4-methylpyridine, while not perfluorinated due to its methyl group, is a prominent member of the polyfluorinated pyridine (B92270) family. Its significance lies in its utility as a versatile intermediate for synthesizing more complex molecules. The presence of multiple fluorine atoms on the pyridine ring significantly influences its electronic properties, making it a valuable scaffold in medicinal chemistry and materials science. smolecule.com

The incorporation of fluorine can enhance metabolic stability and binding affinity of molecules to biological targets. orgsyn.org Specifically, the pyridine ring is a crucial structural unit in numerous natural products and synthetic drugs. orgsyn.orgmdpi.comauctoresonline.org Fluorinated pyridines, therefore, are of great interest to researchers aiming to fine-tune the properties of bioactive compounds. nih.govnih.gov

Overview of Academic Research Trajectories for Fluorinated Pyridines

Academic research on fluorinated pyridines follows several key trajectories. A major area of investigation is the synthesis of substituted tetrafluoropyridines. One common strategy involves the nucleophilic substitution of a fluorine atom in pentafluoropyridine (B1199360). nih.govnih.gov Research has demonstrated that various nucleophiles can react with pentafluoropyridine to yield 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives in good yields. nih.govnih.govcolab.ws This regioselectivity is attributed to the activating effect of the pyridine ring nitrogen, which makes the para position susceptible to nucleophilic attack. nih.gov

Another significant research avenue is the development of novel and efficient methods for introducing fluorine or fluorinated alkyl groups into the pyridine ring. uni-muenster.de For instance, chemists have developed strategies for the precise, site-selective introduction of difluoromethyl groups into pyridines, which is a challenging but important transformation for drug discovery. uni-muenster.de The exploration of trifluoromethylpyridine (TFMP) derivatives is also a major focus, as these compounds are key intermediates for a wide range of agrochemicals and pharmaceuticals. researchoutreach.orgsemanticscholar.org Research in this area includes optimizing reaction conditions for direct fluorination and chlorination of picoline isomers to produce valuable intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). researchoutreach.orgsemanticscholar.org

The study of the fundamental properties and reactivity of these compounds also constitutes an important research trajectory. For example, understanding the conformational behavior of fluorinated piperidines, which can be synthesized from fluoropyridines, is crucial for designing molecules with specific three-dimensional structures. nih.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C6H3F4N |

| Molecular Weight | 165.09 g/mol biosynth.com |

| Boiling Point | 130-131 °C chemicalbook.com |

| Density | 1.44 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.414 chemicalbook.com |

| Flash Point | 32.00 °C biosynth.com |

| CAS Number | 16297-14-6 chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetrafluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJPFTHPDLREJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405338 | |

| Record name | 2,3,5,6-tetrafluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16297-14-6 | |

| Record name | 2,3,5,6-tetrafluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Methylpyridine and Its Precursors

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a cornerstone in the synthesis of derivatives of 2,3,5,6-tetrafluoro-4-methylpyridine. The presence of five electron-withdrawing fluorine atoms, coupled with the ring nitrogen, renders the pentafluoropyridine (B1199360) ring highly susceptible to attack by nucleophiles. nih.gov This reactivity allows for the selective replacement of fluorine atoms to introduce diverse functionalities.

Derivatization from Pentafluoropyridine Precursors

Pentafluoropyridine serves as a versatile starting material for the synthesis of a wide array of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. nih.govnih.gov The strategic engagement of various nucleophiles with this precursor enables the introduction of carbon, nitrogen, and sulfur-containing moieties, primarily at the 4-position of the pyridine (B92270) ring.

C-Nucleophile Engagements (e.g., with Malononitrile (B47326), Propenyl-lithium, Sodium Nitromethanide)

The reaction of pentafluoropyridine with carbon-based nucleophiles provides a direct route to C-functionalized tetrafluoropyridines. For instance, the reaction with malononitrile in the presence of a base like potassium carbonate leads to the formation of 2-(perfluoropyridin-4-yl)malononitrile. nih.govresearchgate.net This reaction proceeds in good yield and highlights the ability to form new carbon-carbon bonds at the C-4 position. nih.gov While specific examples with propenyl-lithium and sodium nitromethanide leading directly to precursors of this compound are less commonly detailed in the provided context, the reactivity pattern established with malononitrile suggests that other strong carbon nucleophiles would also preferentially attack the 4-position of the pentafluoropyridine ring.

Table 1: Examples of C-Nucleophile Engagements with Pentafluoropyridine

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

|---|

N-Nucleophile Engagements (e.g., with Piperazine (B1678402) Derivatives)

Nitrogen nucleophiles, such as piperazine and its derivatives, readily react with pentafluoropyridine to yield 4-substituted tetrafluoropyridine compounds. nih.govresearchgate.netresearchgate.net The reaction of pentafluoropyridine with piperazine in the presence of a base like sodium carbonate in acetonitrile (B52724) results in the formation of 1-(perfluoropyridin-4-yl)piperazine. researchgate.netresearchgate.net This regioselective substitution is driven by the high activation of the para-position by the ring nitrogen. researchgate.net The use of substituted piperazines, such as 2,6-dimethylpiperazine, also leads to the corresponding 4-substituted products in good yields. researchgate.net

Table 2: Examples of N-Nucleophile Engagements with Pentafluoropyridine

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine | Na₂CO₃, Acetonitrile | 1-(Perfluoropyridin-4-yl)piperazine | Good | researchgate.netresearchgate.net |

S-Nucleophile Engagements (e.g., with Tetrazole-5-thiol Derivatives)

Sulfur nucleophiles also exhibit high reactivity towards pentafluoropyridine. The reaction with 1-methyl-1H-tetrazole-5-thiol in the presence of sodium bicarbonate in acetonitrile at reflux temperature affords 2,3,5,6-tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine in good yield. nih.govresearchgate.net This demonstrates the utility of S-nucleophiles in the synthesis of functionalized tetrafluoropyridines.

Table 3: Example of S-Nucleophile Engagement with Pentafluoropyridine

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

|---|

Regioselectivity and Mechanistic Aspects in SNAr Reactions

The regioselectivity of nucleophilic aromatic substitution on pentafluoropyridine is a well-established phenomenon. The order of reactivity for nucleophilic attack is C-4 (para) > C-2/C-6 (ortho) > C-3/C-5 (meta). nih.gov This preference is attributed to the strong activating effect of the ring nitrogen, which significantly lowers the electron density at the para and ortho positions, making them more susceptible to nucleophilic attack. nih.govresearchgate.net

The mechanism of these SNAr reactions is generally considered to be a two-step addition-elimination process. nih.gov The nucleophile first attacks the electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. However, computational studies have also suggested that in some cases, particularly with third- and fourth-row nucleophiles, a concerted one-step displacement mechanism (cSNAr) may be operative. nih.gov

Factors influencing the regioselectivity include:

Electronic Effects: The electron-withdrawing nature of the fluorine atoms and the ring nitrogen activates the pyridine ring towards nucleophilic attack, with the para-position being the most activated. nih.govresearchgate.net

Steric Effects: While the electronic effects are dominant, steric hindrance can play a role, especially with bulky nucleophiles or substituted pyridines. mdpi.com

Reaction Conditions: Parameters such as the solvent, temperature, and the nature of the base can influence the reaction outcome and selectivity. rsc.org For instance, under mild conditions, nucleophilic attack on pentafluoropyridine occurs almost exclusively at the C-4 position. rsc.org However, under harsher conditions, substitution at the C-2 and C-6 positions can be achieved, particularly with certain nucleophiles. rsc.org

Selective Defluorination and Reduction Pathways

Selective defluorination represents another strategic approach to modify polyfluorinated pyridines. While the provided search results primarily focus on the functionalization of pentafluoropyridine through nucleophilic substitution to create precursors, the concept of selective C-F bond cleavage is an important related area.

Recent advancements have demonstrated the potential for catalytic hydrodefluorination (HDF) of polyfluoroarenes. For example, bifunctional iridium catalysts have been shown to selectively defluorinate pentafluoropyridine at the 4-position to yield 2,3,5,6-tetrafluoropyridine (B1295328). mdpi.com This process is thought to proceed via a nucleophilic aromatic substitution mechanism involving a powerful hydridoiridium species. mdpi.com The preference for para-selectivity in these reactions is consistent with the electronic activation patterns observed in traditional SNAr reactions. mdpi.com

Furthermore, photocatalytic methods using dihydroacridine derivatives have emerged for the reductive defluorination of trifluoromethyl groups, highlighting the ongoing development of new strategies for selective C-F bond functionalization. nih.gov While not directly applied to the synthesis of this compound in the provided context, these methods showcase the potential for developing novel reductive pathways for fluorinated heterocycles.

Reductive Defluorination Techniques (e.g., Zinc Powder, Hydrazine Hydrate (B1144303), Lithium Aluminum Hydride)

Reductive defluorination serves as a key strategy in the synthesis of partially fluorinated pyridines from perfluorinated precursors. Various reducing agents have been explored for this purpose, each exhibiting distinct reactivity and selectivity.

Zinc Powder:

Zinc powder is a commonly employed reagent for the reductive defluorination of fluorinated aromatic compounds. In the context of pyridine chemistry, it has been used to convert pentachloropyridine (B147404) to 2,3,5,6-tetrachloropyridine. google.com The reaction is typically carried out in a solvent such as acetonitrile, dimethyl sulfoxide, or mixtures thereof with water, in the presence of an ammonium (B1175870) salt. google.com The efficiency of this process is highlighted by the high conversion of pentachloropyridine and the selective formation of the desired tetrachloropyridine isomer. google.com While direct studies on the defluorination of perfluoropyridines using zinc powder to yield tetrafluoromethylpyridine are not extensively detailed in the provided results, the principle of using zinc for dehalogenation is well-established. google.com DFT-based kinetic models suggest that the reductive defluorination of perfluorooctanoic acid (PFOA) with zero-valent zinc (Zn⁰) is significantly more favorable than with zero-valent iron (Fe⁰), with estimated half-lives of ~8 years for Zn⁰ compared to ~500,000 years for Fe⁰. researchgate.net This indicates the potential of zinc as a more effective reducing agent for C-F bond cleavage. researchgate.net

Hydrazine Hydrate:

Hydrazine hydrate is another reducing agent that has found application in the defluorination of fluorinated compounds. While specific examples of its use in the direct synthesis of this compound were not found in the search results, its role in related transformations suggests its potential.

Lithium Aluminum Hydride (LAH):

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide array of functional groups. organic-chemistry.orgwikipedia.org It is known to reduce alkyl halides to alkanes, with the reactivity order being iodides > bromides > chlorides. wikipedia.org However, its application in the reductive defluorination of C-F bonds, particularly in aromatic systems, must be approached with caution. The use of LAH to reduce fluorinated compounds has been associated with lab explosions due to the formation of heat and shock-sensitive complexes. wikipedia.org Despite these hazards, LiAlH₄ has been used for the stereoselective hydrodefluorination of trifluoromethylated alkenes to provide monofluoroalkenes. organic-chemistry.org This suggests that under controlled conditions, LAH can effect C-F bond cleavage.

Controlled Reduction of Nitrile and Aldehyde Functionalities

Nitrile Reduction:

The reduction of nitriles can lead to either primary amines or aldehydes, depending on the reducing agent and reaction conditions. Lithium aluminum hydride (LiAlH₄) is a potent reagent that reduces nitriles to primary amines. libretexts.orgyoutube.com The reaction typically proceeds in an ether solvent followed by an acidic workup. wikipedia.orglibretexts.org

For the controlled reduction of nitriles to aldehydes, diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent. youtube.comntu.edu.sg This reduction is typically carried out at low temperatures to prevent over-reduction to the amine. ntu.edu.sg Another method for the controlled reduction of nitriles to aldehydes involves the use of sodium hydride (NaH) and zinc chloride (ZnCl₂). ntu.edu.sgorganic-chemistry.org This system allows for the reduction of both aliphatic and aromatic nitriles to aldehydes under mild conditions with good functional group compatibility. organic-chemistry.org The reaction proceeds via an iminyl zinc intermediate which can be hydrolyzed to the aldehyde. ntu.edu.sgorganic-chemistry.org

The reactivity of the nitrile group can be influenced by adjacent electron-withdrawing groups, which increase its electrophilicity. nih.gov

Aldehyde Reduction:

Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. libretexts.orgwikipedia.orglibretexts.org LiAlH₄ is a stronger reducing agent than NaBH₄ and reacts violently with protic solvents like water and alcohols. libretexts.orgwikipedia.org Therefore, LiAlH₄ reductions are typically carried out in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a separate hydrolysis step. libretexts.org NaBH₄ is a milder reducing agent and can be used in protic solvents like methanol (B129727) or ethanol. libretexts.orglibretexts.org

Selective reduction of a keto group in the presence of an aldehyde can be achieved using enzymatic methods. For instance, a superabsorbed alcohol dehydrogenase has been shown to preferentially reduce the keto group in 4-acetylbenzaldehyde, yielding the corresponding alcohol with high selectivity. researchgate.netchemrxiv.org

Targeted Fluorination Approaches

Halogen Exchange Reactions (e.g., Potassium Fluoride mediated fluorination from tetrachloropyridine-4-nitrile)

Halogen exchange (HALEX) reactions are a cornerstone of industrial fluorination chemistry, providing a cost-effective method for introducing fluorine into aromatic systems. The synthesis of fluorinated pyridines often relies on the displacement of chlorine atoms with fluorine using a fluoride salt, such as potassium fluoride (KF).

The fluorination of polychlorinated pyridines is a key step in accessing their fluorinated counterparts. While a direct example of the fluorination of 2,3,5,6-tetrachloropyridine-4-nitrile to its tetrafluoro analog was not explicitly detailed in the provided search results, the general principle is well-established. For instance, the fluorination of 4-chlorobenzaldehyde (B46862) to 4-fluorobenzaldehyde (B137897) using spray-dried KF has been studied, highlighting the importance of catalysts and reaction conditions to achieve high yields and selectivities. researchgate.net Phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide, can be employed to enhance the efficiency of the reaction. researchgate.net

Multi-step Fluorination from Polychlorinated Pyridines

The synthesis of highly fluorinated pyridines, such as this compound, often begins with a polychlorinated pyridine precursor. The introduction of fluorine atoms is typically achieved through a series of halogen exchange reactions.

A common starting material for such syntheses is pentachloropyridine. This precursor can be selectively dechlorinated to produce 2,3,5,6-tetrachloropyridine. google.com Subsequently, the remaining chlorine atoms can be substituted with fluorine through a multi-step process.

Another synthetic route involves starting from esters of 2,2,4-trichloro-4-cyanobutyric acid, which can be cyclized and chlorinated to yield 2,3,5,6-tetrachloropyridine. google.com This tetrachloro intermediate then serves as the substrate for subsequent fluorination steps.

The direct C-H fluorination of pyridines has also been explored as an alternative to halogen exchange reactions. A method using silver(II) fluoride allows for the site-selective fluorination of a C-H bond adjacent to the nitrogen atom in pyridines and diazines. nih.govresearchgate.netorgsyn.org This reaction proceeds at ambient temperature and offers high selectivity. nih.govorgsyn.org

Stereoselective Synthesis Considerations

Stereoselectivity can be a crucial aspect in the synthesis of complex molecules, including derivatives of this compound, especially when chiral centers are introduced.

In the context of the reactions discussed, stereoselectivity is particularly relevant in reduction reactions. For example, the reduction of a ketone can lead to a chiral secondary alcohol. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other.

While the synthesis of the parent compound, this compound, does not inherently involve the creation of a stereocenter, the synthesis of its derivatives or more complex targets incorporating this scaffold may require careful consideration of stereochemistry.

For instance, the hydrodefluorination of trifluoromethylated alkenes using LiAlH₄ has been shown to proceed with high diastereoselectivity. organic-chemistry.org Furthermore, enzymatic reductions, such as the use of a superabsorbed alcohol dehydrogenase, can achieve high enantioselectivity in the reduction of keto groups. researchgate.netchemrxiv.org

The development of stereoselective methods for the synthesis of fluorinated piperidines, which can be derived from the hydrogenation of fluorinated pyridines, has also been a focus of research. nih.gov

Chemical Transformations and Reactivity Profiles of 2,3,5,6 Tetrafluoro 4 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The presence of four strongly electron-withdrawing fluorine atoms renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This is a defining characteristic of perfluorinated heteroaromatic compounds. nih.gov

In perfluorinated pyridines, nucleophilic attack is strongly directed to the positions para and ortho to the ring nitrogen due to the activating effect of the heteroatom. researchgate.net For pentafluoropyridine (B1199360), nucleophiles preferentially attack the C4 (para) position. nih.govresearchgate.net In the case of 2,3,5,6-tetrafluoro-4-methylpyridine, the C4 position is blocked by the methyl group. Consequently, nucleophilic attack is directed to the electronically equivalent and sterically accessible C2 and C6 (ortho) positions.

For instance, studies on the closely related 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) show that nucleophiles such as hydroxide (B78521) ions, methoxide (B1231860) ions, and ammonia (B1221849) exclusively attack the 2-position to displace a fluorine atom. rsc.org Similarly, in other 4-substituted tetrafluoropyridines, nucleophilic displacement of fluorine at the C2 or C6 positions is a common reaction pathway. nih.gov The C3 and C5 positions, being meta to the activating nitrogen atom, are significantly less reactive towards nucleophiles.

The fluorine substituents are pivotal in dictating the reactivity of the pyridine ring. The SNAr mechanism involves a two-step process: the initial, typically rate-determining, addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the rapid elimination of the leaving group. researchgate.net

Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect (-I), which is crucial for several reasons:

Ring Activation: It decreases the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.

Intermediate Stabilization: It effectively stabilizes the negative charge of the anionic Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the first, rate-limiting step. researchgate.net

This stabilization outweighs fluorine's character as a poor leaving group compared to heavier halogens. In activated aromatic systems, the rate of SNAr often follows the order F >> Cl, Br, I, because the C-F bond cleavage occurs in the fast, non-rate-determining step. researchgate.net

The key to understanding the SNAr mechanism in perfluorinated pyridines is the formation of a Meisenheimer complex. chemicalbook.com This species is a reaction adduct formed between the electron-poor aromatic ring and the nucleophile. chemicalbook.comscientificlabs.co.uk In this intermediate, the negative charge is delocalized across the ring and the electron-withdrawing substituents. chemicalbook.com

For perfluorinated pyridines, the attack of a nucleophile at a carbon atom bearing a fluorine atom leads to a σ-complex where the negative charge is particularly well-stabilized by the remaining fluorine atoms. researchgate.net While these intermediates are often transient and not directly isolated, their existence is fundamental to the reaction mechanism. researchgate.netchemicalbook.com However, some exceptionally stable Meisenheimer complexes have been isolated and characterized, particularly spirocyclic variants. scientificlabs.co.uk Recent computational and kinetic studies suggest that for some systems, the SNAr reaction may proceed through a concerted pathway where the Meisenheimer complex represents a transition state rather than a true intermediate. sigmaaldrich.com

Transformations Involving the 4-Methyl Group and its Derivatives

The 4-methyl group provides a second site of reactivity, allowing for transformations that introduce new functionalities onto the tetrafluoropyridine scaffold.

The conversion of the methyl group at the 4-position into more oxidized functional groups like aldehydes and nitriles is a key transformation.

Aldehyde Formation: A standard method for this conversion is the catalytic oxidation of the methyl group. In a process analogous to the industrial synthesis of 4-pyridinecarboxaldehyde (B46228) from 4-picoline, this compound can be oxidized. This typically involves a vapor-phase reaction where the substrate is passed with air over a heated metal oxide catalyst, such as a vanadium-molybdenum catalyst system. chemicalbook.com

Nitrile Formation: The corresponding nitrile, 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (B163233), is another important derivative. scbt.com This can be synthesized via the ammoxidation of the 4-methyl group, an industrial process that involves the reaction of the methyl-substituted compound with ammonia and oxygen at high temperatures over a metal oxide catalyst.

The resulting products, 2,3,5,6-tetrafluoro-4-pyridinecarboxaldehyde and 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, are versatile intermediates for further synthesis.

Table 1: Synthesis of 4-Substituted Functional Groups

| Starting Material | Target Functional Group | General Method | Typical Reagents/Conditions |

|---|---|---|---|

| -CH₃ (Methyl) | -CHO (Aldehyde) | Catalytic Vapor-Phase Oxidation | Air, Vanadium-Molybdenum Catalyst, High Temperature (~400°C) chemicalbook.com |

| -CH₃ (Methyl) | -CN (Nitrile) | Catalytic Vapor-Phase Ammoxidation | NH₃, Air, Metal Oxide Catalyst, High Temperature |

The aldehyde and nitrile functionalities at the C4 position are readily converted into a wide array of other chemical groups.

Derivatization of the Aldehyde: The aldehyde group of 2,3,5,6-tetrafluoro-4-pyridinecarboxaldehyde undergoes typical carbonyl reactions. A classic example is its derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces a stable, crystalline 2,4-dinitrophenylhydrazone derivative, which is often used for the characterization and quantification of aldehydes and ketones. The reaction proceeds via acid-catalyzed nucleophilic addition to the carbonyl group, followed by dehydration.

Reactions of the Nitrile: The nitrile group of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile is also a versatile handle for synthesis. It can participate in reactions where the cyano group itself is transformed or where it influences further substitution on the pyridine ring. For example, it reacts with amidines to form fused pyrimidinopyridine systems through an initial nucleophilic substitution at the C3 position, followed by an intramolecular cyclization onto the nitrile. scbt.com

Table 2: Example Derivatization Reactions

| Starting Derivative | Reagent | Product Type | Significance |

|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4-pyridinecarboxaldehyde | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Characterization, Qualitative/Quantitative Analysis |

| 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | Amidines | Fused Pyrimidinopyridine | Synthesis of complex heterocyclic systems scbt.com |

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 2,3,5,6-Tetrafluoro-4-pyridinecarboxaldehyde |

| 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile |

| 2,4-dinitrophenylhydrazine |

| 4-pyridinecarboxaldehyde |

| 4-picoline |

| Pentafluoropyridine |

| 2,3,5,6-tetrafluoro-4-iodopyridine |

| 2,4-dinitrophenylhydrazone |

| Ammonia |

| Methoxide |

| Hydroxide |

| Amidine |

Exploration of Radical Chemistry and Hydrogen Atom Transfer Mechanisms

The radical chemistry of this compound is an area of growing interest, particularly concerning the abstraction of hydrogen atoms from its methyl group. The presence of the electron-withdrawing tetrafluoropyridyl ring significantly influences the C-H bond dissociation energy (BDE) of the methyl group, making it susceptible to attack by radical species.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the concerted movement of a proton and an electron. uni.lu The efficiency of a HAT reaction is largely governed by the relative BDEs of the donor and the acceptor. uni.lu In the context of this compound, the focus is on the transfer of a hydrogen atom from the methyl group to a radical species.

Detailed experimental studies on the specific HAT reactions of this compound are limited in publicly available literature. However, the principles of radical reactivity suggest that strong radical initiators can facilitate the formation of the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)pyridine radical. The stability of this resulting radical is a key factor in the thermodynamics of the HAT process. The high electronegativity of the fluorine atoms on the pyridine ring can delocalize the radical, providing a degree of stabilization.

Hydrolysis Reactions of this compound

The hydrolysis of polyfluoroaromatic compounds is a critical aspect of their environmental fate and potential metabolic pathways. For this compound, hydrolysis would involve the displacement of one or more fluorine atoms by a hydroxyl group.

The reactivity of polyfluorinated pyridines towards nucleophilic attack, including by hydroxide ions, is well-established. rsc.org The positions on the pyridine ring are not equally reactive, with the C-4 and C-2/C-6 positions being more activated towards nucleophilic substitution due to the electronic influence of the ring nitrogen. nih.gov In the case of this compound, the C-4 position is occupied by a methyl group, leaving the C-2 and C-6 positions as the most likely sites for initial hydrolytic attack.

The mechanism of hydrolysis is expected to proceed through a nucleophilic aromatic substitution (SNAr) pathway. This involves the addition of a hydroxide ion to one of the activated carbon centers, forming a Meisenheimer-type intermediate. This is followed by the elimination of a fluoride (B91410) ion to yield the corresponding hydroxypyridine derivative.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,5,6 Tetrafluoro 4 Methylpyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural features of molecules in solution. For 2,3,5,6-tetrafluoro-4-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying a single resonance corresponding to the methyl protons at the 4-position. The chemical shift of these protons will be influenced by the electron-withdrawing nature of the tetrafluorinated pyridine (B92270) ring. For comparison, in 4-methylpyridine (B42270) (γ-picoline), the methyl protons typically resonate around 2.3 ppm. uci.educhemicalbook.com Due to the strong inductive effect of the four fluorine atoms, the methyl protons in the target molecule are expected to be deshielded and thus appear at a slightly higher chemical shift. The signal will likely present as a singlet, although fine splitting due to long-range coupling with the fluorine atoms might be observed under high-resolution conditions.

In the parent compound, 2,3,5,6-tetrafluoropyridine (B1295328), the single proton at the 4-position gives rise to a signal in the aromatic region of the spectrum. chemicalbook.com The substitution of this proton with a methyl group in this compound simplifies this region of the ¹H NMR spectrum.

¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the different carbon environments: the methyl carbon, the substituted C-4, and the fluorine-bearing carbons C-2, C-3, C-5, and C-6.

The chemical shifts of the ring carbons are significantly influenced by the attached fluorine atoms and the methyl group. In the unsubstituted 2,3,5,6-tetrafluoropyridine, the carbon atoms directly bonded to fluorine exhibit large C-F coupling constants. hmdb.ca For this compound, the following observations are anticipated:

C-4: The signal for the carbon atom at the 4-position, bonded to the methyl group, will be a singlet and its chemical shift will be influenced by the surrounding fluorine atoms.

Methyl Carbon: The methyl carbon will appear as a quartet in the proton-coupled spectrum due to coupling with the three attached protons. Its chemical shift will be in the typical aliphatic region but may be slightly shifted due to the electronic effects of the aromatic ring.

C-2, C-6 and C-3, C-5: These pairs of carbons are chemically equivalent due to the symmetry of the molecule. Their signals will appear as complex multiplets due to one-bond and multi-bond couplings with the fluorine atoms. The C-F coupling constants are a valuable source of structural information.

A data table summarizing the expected ¹³C NMR chemical shifts is presented below, based on data for related compounds.

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ | ~15-25 | q (in ¹H coupled) |

| C-4 | ~110-125 | t (due to ²JCF) |

| C-3, C-5 | ~135-145 | ddt (due to ¹JCF, ²JCF, ³JCF) |

| C-2, C-6 | ~140-150 | ddt (due to ¹JCF, ²JCF, ³JCF) |

¹⁹F NMR Spectral Analysis, Chemical Shifts, and Spin Coupling Constants

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the large chemical shift range and the prevalence of through-bond and through-space fluorine-fluorine spin-spin coupling. For this compound, two distinct fluorine environments are present: the fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) and those at the 3- and 5-positions (meta to the nitrogen).

Due to the molecule's symmetry, the fluorine atoms at positions 2 and 6 are chemically equivalent, as are the fluorine atoms at positions 3 and 5. This will result in two main signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are influenced by their position relative to the nitrogen atom and the methyl group.

The spectrum will exhibit complex multiplet patterns due to spin-spin coupling between the different fluorine nuclei. The following couplings are expected:

³JF2-F3 and ³JF5-F6: A three-bond coupling between adjacent fluorine atoms.

⁴JF2-F5 and ⁴JF3-F6: A four-bond coupling across the ring.

⁵JF2-F6: A five-bond coupling between the equivalent fluorine atoms at the 2 and 6 positions.

⁴JH-F: Long-range coupling between the methyl protons and the fluorine atoms at the 3 and 5 positions.

Based on data for analogous 4-substituted tetrafluoropyridines, the following ¹⁹F NMR chemical shifts can be anticipated:

| Fluorine Atom | Expected Chemical Shift (ppm vs. CFCl₃) |

| F-2, F-6 | -88 to -92 |

| F-3, F-5 | -153 to -157 |

Magnetic Inequivalence Effects in Substituted Tetrafluoropyridines

In 4-substituted tetrafluoropyridines, the pairs of fluorine atoms (F-2/F-6 and F-3/F-5) are chemically equivalent due to the presence of a plane of symmetry that bisects the C4-N axis. However, they are not magnetically equivalent. wikipedia.org This is because the coupling relationship between a fluorine atom at one position (e.g., F-2) to the other fluorine atoms (F-3 and F-5) is different from the coupling relationship of its chemically equivalent partner (F-6) to the same fluorine atoms.

Specifically, the coupling constant between F-2 and F-3 (³JF-F) will be different from the coupling constant between F-2 and F-5 (⁴JF-F). Similarly, the coupling of F-6 to F-5 (³JF-F) will differ from its coupling to F-3 (⁴JF-F). This magnetic inequivalence leads to more complex splitting patterns than would be expected from a simple first-order analysis. The resulting spectrum is often an AA'XX' system, where A and A' are the chemically equivalent but magnetically inequivalent F-2/F-6 nuclei, and X and X' are the chemically equivalent but magnetically inequivalent F-3/F-5 nuclei. The analysis of these complex second-order spectra can provide detailed information about the various coupling constants within the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the tetrafluoropyridine ring and the methyl group. Key vibrational modes to consider include:

C-F Stretching Vibrations: These are typically strong absorptions and are expected to appear in the region of 1000-1400 cm⁻¹. The exact positions will depend on the coupling of these vibrations with other modes in the aromatic ring.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations of the pyridine nucleus usually appear in the 1400-1650 cm⁻¹ region. The presence of four fluorine substituents will significantly influence the frequencies and intensities of these bands.

C-H Stretching and Bending Vibrations: The methyl group will give rise to C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Ring Breathing Vibrations: The symmetric and asymmetric breathing modes of the substituted pyridine ring will also be present in the fingerprint region of the spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (methyl) | 2850 - 3000 |

| Pyridine ring stretch | 1400 - 1650 |

| C-H bend (methyl) | 1375 - 1450 |

| C-F stretch | 1000 - 1400 |

| Ring deformation/breathing | Fingerprint region (< 1000) |

Raman Spectroscopy for Vibrational Mode Assignments

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. The assignment of these vibrational modes is often complex and is greatly aided by theoretical calculations, most commonly using Density Functional Theory (DFT). researchgate.netnih.gov This computational approach allows for the prediction of vibrational frequencies and intensities, which can then be correlated with experimental Raman spectra. researchgate.net For pyridine and its derivatives, extensive studies have correlated specific frequency ranges with particular types of molecular vibrations, such as ring stretching, C-H or C-F bending, and torsional modes. researchgate.net

While specific experimental Raman data for this compound is not extensively detailed in the surveyed literature, the vibrational modes can be reliably predicted based on well-established assignments for related fluorinated and methylated pyridine compounds. researchgate.netcdnsciencepub.com The introduction of four fluorine atoms and a methyl group to the pyridine ring significantly influences the vibrational frequencies compared to unsubstituted pyridine. The strong electronegativity and mass of fluorine atoms typically lead to higher frequency C-F stretching modes and influence the ring vibrations.

The vibrational assignments for substituted pyridines are generally categorized as follows:

Ring Stretching Modes: The pyridine ring has several characteristic stretching vibrations. For pyridine itself, these are observed in the 990-1600 cm⁻¹ range. researchgate.netresearchgate.net Substitution with fluorine atoms tends to shift these modes.

C-F Vibrations: Carbon-fluorine stretching vibrations are typically strong and appear in the 1150-1250 cm⁻¹ region. researchgate.net

Methyl Group Vibrations: The CH₃ group introduces its own characteristic vibrations, including symmetric and asymmetric stretching (typically ~2900-3000 cm⁻¹), and bending modes (in the ~1375-1450 cm⁻¹ range).

Ring Breathing Mode: A symmetric ring breathing vibration, often strong in the Raman spectrum, is a key identifier for the pyridine ring, typically found around 1000 cm⁻¹. researchgate.net

A theoretical analysis using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to provide a complete and reliable assignment of the vibrational modes for this compound. researchgate.net The table below provides a representative, generalized list of expected vibrational modes based on data from analogous substituted pyridine compounds.

Table 1: Representative Vibrational Mode Assignments for Substituted Pyridines

| Frequency Range (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~3100 - 3000 | C-H Stretching (aromatic, if present) | Stretching |

| ~3000 - 2900 | C-H Stretching (methyl group) | Stretching |

| ~1620 - 1450 | C=C / C=N Ring Stretching | Stretching |

| ~1460 - 1440 | CH₃ Asymmetric Bending | Bending |

| ~1380 - 1370 | CH₃ Symmetric Bending | Bending |

| ~1250 - 1150 | C-F Stretching | Stretching |

| ~1050 - 990 | Ring Breathing Mode | Stretching |

| Below 900 | Ring Bending, Torsional Modes | Bending/Torsion |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented in the searched crystallographic databases, the structures of several closely related analogs containing the 2,3,5,6-tetrafluoropyridin-4-yl core have been elucidated, offering critical insights into the geometry of this ring system.

Two such analogs are 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206) researchgate.netnih.gov and N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide. nih.gov The analysis of these structures confirms the planarity of the tetrafluoropyridine ring and reveals the electronic effects of the fluorine substituents on the bond lengths.

In the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the molecule crystallizes in the monoclinic space group P2₁/n. researchgate.net The packing is significantly influenced by various intermolecular interactions, including N-H···O hydrogen bonds that link molecules into chains, which are further cross-linked by C-H···F contacts. researchgate.netnih.gov Hirshfeld surface analysis performed on this compound showed that F···H/H···F interactions account for the largest contribution to surface contacts (35.6%), highlighting the importance of fluorine atoms in directing the crystal packing. researchgate.net

Similarly, the structure of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide shows molecules linked by intermolecular N-H···O hydrogen bonds, forming chains that propagate along one of the crystal axes. nih.gov The crystallographic data from these analogs provide a reliable model for the core structure of this compound.

Table 2: Selected Crystallographic Data for 2,3,5,6-Tetrafluoropyridine Analogs

| Parameter | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate researchgate.net | N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide nih.gov |

|---|---|---|

| Formula | C₁₁H₁₀F₄N₂O₂ | C₆H₂F₄N₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 8.8256 (3) | 4.8020 (10) |

| b (Å) | 10.1581 (4) | 13.921 (3) |

| c (Å) | 13.5919 (5) | 10.963 (2) |

| α (°) | 90 | 90 |

| β (°) | 99.435 (2) | 98.78 (3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1201.29 (8) | 724.3 (3) |

| Z | 4 | 4 |

| C-F Bond Lengths (Å) | 1.336 - 1.347 | 1.333 - 1.343 |

| C-N (ring) Bond Lengths (Å) | 1.309 - 1.317 | 1.308 - 1.317 |

The data from these analogs consistently show the expected shortening of the C-C and C-N bonds within the aromatic ring due to the strong electron-withdrawing nature of the fluorine atoms. The C-F bond lengths are typical for fluoroaromatic compounds. These findings provide a solid structural foundation for understanding the chemical properties and reactivity of this compound.

Computational Analysis of this compound Remains a Niche Area of Study

Computational techniques such as Density Functional Theory (DFT) are powerful tools for predicting the characteristics of molecules. These methods are routinely used to perform geometry optimization, analyze molecular conformations, and determine electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is crucial for understanding a molecule's chemical reactivity and stability.

Further analyses, including the mapping of the Molecular Electrostatic Potential (MEP), help in identifying sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. To visualize the electron distribution, methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are employed, offering a detailed picture of chemical bonding and lone pairs.

In the realm of vibrational spectroscopy, theoretical calculations are used to predict vibrational frequencies and their corresponding Potential Energy Distributions (PEDs). This allows for the precise assignment of observed spectral bands in infrared and Raman spectroscopy to specific molecular motions.

However, for this compound, specific data pertaining to these computational investigations—such as optimized bond lengths and angles, HOMO-LUMO gap values, MEP maps, NBO interaction energies, or calculated vibrational frequencies—are not present in the accessible scientific domain. While general principles of these computational methods are well-established, their specific application to and the resulting data for this compound have yet to be reported in a dedicated study. Therefore, a detailed article based on the requested outline cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 2,3,5,6 Tetrafluoro 4 Methylpyridine

Intermolecular Interactions and Noncovalent Bonding Analyses

Computational chemistry provides powerful tools to investigate the intricate network of intermolecular forces that govern the supramolecular assembly and recognition properties of molecules like 2,3,5,6-tetrafluoro-4-methylpyridine. The presence of fluorine atoms and a nitrogen-containing aromatic ring creates a unique electronic landscape, predisposing the molecule to engage in various noncovalent interactions, including hydrogen and halogen bonding.

While the fluorine atoms in this compound are generally considered weak hydrogen bond acceptors, computational studies on similar fluorinated organic molecules suggest that C–H···F interactions can play a significant role in stabilizing crystal structures. In the solid state, it is plausible that the methyl group's hydrogen atoms on one molecule of this compound could form weak hydrogen bonds with the fluorine atoms of an adjacent molecule.

Theoretical investigations on neutral molecules have shown that C–H···F interactions typically have interaction energies of around -0.4 kcal/mol. nih.gov These interactions are primarily driven by a combination of electrostatic and dispersion forces, with the dispersion component often being stronger. nih.gov The directionality of these bonds in crystal structures tends to be influenced by the presence of other intermolecular forces, with observed C–H···F angles often peaking around 120°, although a collinear arrangement is theoretically preferred for isolated interacting pairs. nih.gov

Table 1: Calculated Properties of C–H···F Hydrogen Bonds in Neutral Molecular Crystals

| Property | Typical Value/Observation |

| Interaction Energy | ~ -0.4 kcal/mol |

| Dominant Energy Component | Dispersion |

| Preferred Angle (in crystals) | ~120° |

| Preferred Angle (isolated pair) | Collinear |

| Data derived from computational studies on a range of neutral fluorine-containing organic molecules. nih.gov |

The highly fluorinated ring of this compound makes the nitrogen atom a potential halogen bond acceptor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic site. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl).

Computational studies on complexes of pyridine (B92270) derivatives with various halogen bond donors, such as perfluorohaloarenes, have provided quantitative insights into these interactions. Density Functional Theory (DFT) calculations have been employed to determine the interaction energies and geometric parameters of such halogen-bonded complexes. For instance, studies on pyridine-functionalized dyes interacting with perfluorohaloarenes have shown that the interaction energy increases down the halogen group, with iodine forming the most stable complexes. nih.gov

In the context of self-assembly, halogen bonding can be a powerful tool for directing the formation of specific supramolecular architectures. Theoretical calculations on para-halotetrafluoropyridines have shown that iodine and bromine derivatives readily form halogen bonds in the solid state, acting as a structure-determining motif. Quantum-chemical calculations, including electron density topology and Natural Bond Orbital (NBO) analysis, support the formation of these halogen-bonded dimers. mdpi.com

While specific computational data for halogen bonding with this compound as the acceptor is scarce, data from related systems provides a strong basis for prediction. The interaction energies for N···X (where X is a halogen) bonds are significant and can be modulated by the nature of the halogen and the electronic properties of the interacting molecules.

Table 2: DFT Calculated Interaction Energies for Halogen-Bonded Complexes of a Pyridine-Functionalized Dye with Perfluorohaloarenes

| Halogen Bond Donor | Interaction Energy (kcal/mol) | N···X Distance (Å) | N···X Angle (°) |

| C₆F₅I | -5.2 | 2.80 | 175.0 |

| C₆F₅Br | -2.5 | 2.95 | 173.5 |

| C₆F₅Cl | -1.5 | 3.05 | 172.1 |

| Data adapted from a study on a pyridine-functionalized fluoroborate dye. nih.gov |

Regioselectivity Predictions via Computational Modeling

Computational modeling is a valuable tool for predicting the regioselectivity of chemical reactions, such as nucleophilic aromatic substitution (SNAr) on the this compound ring. The four fluorine atoms are potential leaving groups, and predicting which position is most susceptible to nucleophilic attack is crucial for synthetic applications.

One common computational approach involves calculating the relative stabilities of the σ-complex (Meisenheimer) intermediates that are formed upon nucleophilic attack at each possible position. nih.gov DFT calculations can provide the energies of these intermediates, and the most stable intermediate is generally associated with the major reaction product. This method has been shown to be effective for predicting the regioisomer distribution in SNAr reactions of aromatic fluorides with both anionic and neutral nucleophiles. nih.gov

For polyhalogenated pyridines, the regioselectivity of SNAr reactions is often directed to the 4-position, followed by the 2- and 6-positions. However, this can be influenced by the nature of the nucleophile and the substituents on the pyridine ring. Computational models can account for these subtle electronic effects. For example, in dichloropyrimidines, the presence of an electron-donating group at the 6-position can shift the preferred site of attack from C-4 to C-2, a phenomenon that can be rationalized by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and calculating the transition state energies.

Another computational method for predicting regioselectivity involves analyzing the transition state structures of a concerted substitution step. This approach can be more accurate when stable σ-complexes are not formed. nih.gov By comparing the activation energies for the different reaction pathways, the most kinetically favored product can be identified.

While specific computational predictions for the regioselectivity of this compound are not extensively documented in the literature, the established methodologies provide a clear framework for how such predictions could be made. The relative energies of the σ-complexes or transition states for nucleophilic attack at the 2- (or 6-) versus the 3- (or 5-) positions would determine the expected product distribution.

Table 3: General Principles for Computational Prediction of SNAr Regioselectivity

| Computational Method | Principle | Application |

| σ-Complex Stability | The most stable calculated σ-complex corresponds to the major product. | Useful for reactions proceeding through a stepwise mechanism. nih.gov |

| Transition State Analysis | The reaction pathway with the lowest calculated activation energy is favored. | Applicable to both stepwise and concerted mechanisms. nih.gov |

| LUMO Analysis | The region of the molecule with the largest LUMO lobe is often the site of nucleophilic attack. | Provides a qualitative prediction of reactivity. |

Applications and Material Science Impact of 2,3,5,6 Tetrafluoro 4 Methylpyridine and Its Derivatives

Role as a Versatile Synthetic Building Block in Organic Chemistry

The reactivity of the perfluorinated pyridine (B92270) ring in 2,3,5,6-tetrafluoro-4-methylpyridine makes it a highly sought-after precursor in organic synthesis. The fluorine atoms activate the pyridine core, facilitating reactions that would otherwise be challenging with non-fluorinated analogues.

This compound serves as a key starting material for the generation of more intricate fluorinated heterocyclic systems. nih.gov The fluorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of novel heterocyclic scaffolds. nih.gov For instance, the reaction of pentafluoropyridine (B1199360) with nucleophiles like malononitrile (B47326), 1-methyl-tetrazole-5-thiol, and piperazine (B1678402) selectively yields 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives. nih.gov This controlled substitution is a powerful method for creating a library of complex fluorinated molecules with tailored properties. nih.gov

The synthesis of these complex systems is often facilitated by the unique reactivity of the C-F bonds. The high electronegativity of fluorine creates a strong dipole, making the adjacent carbon atoms electrophilic and prone to attack by nucleophiles. This reactivity is harnessed to build elaborate molecular architectures that are of interest in various chemical and biological applications. nih.gov

The utility of this compound and its parent compound, pentafluoropyridine, extends to the synthesis of complex ring-fused and macrocyclic structures. rsc.org These larger, more intricate molecules are of significant interest in areas such as host-guest chemistry and the development of new materials. tue.nl The strategic use of this fluorinated building block allows for the construction of macrocycles with defined shapes and cavities, which can be designed to selectively bind other molecules. cam.ac.uk

For example, the synthesis of fused bicyclic compounds containing both small and large rings has been achieved through methods like dienyne ring-closing metathesis, where fluorinated building blocks can play a crucial role in directing the cyclization reactions. rsc.org The resulting macrocyclic compounds can be further modified, for instance, through Diels-Alder reactions, to generate even more complex polycyclic systems. rsc.org The ability to construct such diverse and complex scaffolds underscores the importance of fluorinated pyridines in advanced organic synthesis. cam.ac.ukmdpi.com

Contributions to Pharmaceutical and Agrochemical Development

The introduction of fluorine into bioactive molecules can profoundly alter their physical, chemical, and biological properties. This "fluorine effect" is widely exploited in the design of new drugs and crop protection agents. Derivatives of this compound are valuable intermediates in the synthesis of these important compounds. e-bookshelf.desmolecule.com

Fluorinated pyridine derivatives have shown promise as inhibitors of various enzymes, a critical aspect of drug discovery. nih.gov The strong electron-withdrawing nature of the fluorine atoms can influence the binding affinity of a molecule to its target enzyme, potentially leading to enhanced potency. nih.gov For instance, derivatives of nitropyridine have been synthesized and evaluated as inhibitors for enzymes like Janus kinase 2 (JAK2). mdpi.com

| Compound Class | Enzyme Target | Potential Therapeutic Area |

|---|---|---|

| Fluorinated Pyridine Derivatives | Janus kinase 2 (JAK2) | Inflammatory diseases, myeloproliferative neoplasms |

| Tetrahydroimidazo[4,5-c]pyridine-based inhibitors | Porphyromonas gingivalis Glutaminyl Cyclase | Periodontitis |

| Azinane triazole-based derivatives | Acetylcholinesterase (AChE), α-glucosidase | Alzheimer's disease, Diabetes |

The pyridine scaffold is a common motif in many approved drugs, and the incorporation of fluorine can further enhance their therapeutic potential. researchgate.net Trifluoromethylpyridine (TFMP) derivatives, for example, are key components in a number of agrochemicals and pharmaceuticals. nih.govresearchgate.net The unique properties of the trifluoromethyl group, such as its high lipophilicity and metabolic stability, make it a valuable substituent in drug design. researchoutreach.org

The synthesis of fluoro-containing pyridine-based drug candidates often involves the use of versatile building blocks like this compound. e-bookshelf.de These intermediates allow for the efficient construction of complex molecules with desired biological activities. nih.gov For example, fluorinated pyridines have been incorporated into compounds targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory disorders. researchgate.netnih.govresearchgate.net The continued development of synthetic methods for accessing these fluorinated pyridine derivatives is crucial for advancing medicinal chemistry. nih.govresearchgate.net

| Fluorinated Pyridine-based Drug/Candidate | Therapeutic Application | Key Structural Feature |

|---|---|---|

| Flonicamid | Insecticide | 4-Trifluoromethyl-pyridine structure researchoutreach.org |

| Fluazinam | Fungicide | Trifluoromethyl-substituted pyridine researchoutreach.org |

| Vericiguat | Guanylate cyclase (sGC) stimulator | 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom mdpi.com |

| Atogepant | Migraine treatment | 2,3,6-fluoro substitution on the phenyl moiety mdpi.com |

Advanced Materials and Supramolecular Chemistry

The unique properties of fluorinated compounds also make them attractive for applications in materials science and supramolecular chemistry. tue.nl The ability of fluorine to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, can be exploited to direct the self-assembly of molecules into well-defined architectures. nih.gov

Terpyridine ligands, which can be functionalized with fluorine-containing groups, are widely used in supramolecular chemistry to construct metal-organic frameworks (MOFs) and other complex assemblies. researchgate.netrsc.org These materials can have a wide range of applications, including catalysis, gas storage, and sensing. nih.gov The incorporation of fluorinated pyridines into these structures can influence their properties, such as their porosity, stability, and guest-binding capabilities. osaka-u.ac.jp The study of how fluorination impacts the supramolecular behavior of these systems is an ongoing area of research with the potential to lead to the development of new functional materials. nih.govchimia.ch

Formation of Charge Transfer Complexes and Their Electronic Properties

Charge-transfer (CT) complexes are molecular assemblies formed between an electron donor and an electron acceptor. mdpi.com The interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com Highly fluorinated compounds like this compound are effective electron acceptors due to the strong electron-withdrawing nature of the fluorine atoms. nih.gov

The formation of CT complexes often results in new materials with distinct optical and electronic properties, such as altered color and enhanced electrical conductivity. The study of these complexes provides fundamental insights into molecular interactions and is crucial for the design of novel organic electronic materials.

Research has explored the formation of CT complexes between various electron donors and polyfluoroaromatic compounds. For instance, studies on the interaction of 4-(dimethylamino)pyridine with fluorocarbon acceptors have demonstrated the formation of 1:1 stoichiometric complexes. cas.cz While specific studies focusing solely on this compound as the acceptor in CT complexes are not extensively detailed in the provided results, the principles of CT complex formation with similar fluorinated pyridines are well-established. cas.czscienceopen.com The electronic properties of these complexes, such as their absorption spectra and stability, are typically characterized using techniques like UV-Vis spectroscopy. cas.cz

| Donor Molecule | Acceptor Molecule | Complex Stoichiometry | Resulting Properties |

| 4-(Dimethylamino)pyridine | Octafluoronaphthalene | 1:1 | Formation of a new charge-transfer band |

| 4-(Dimethylamino)pyridine | Perfluorophenanthrene | 1:1 | Altered electronic absorption spectra |

| 4-(Dimethylamino)pyridine | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | 1:1 | Formation of a colored complex |

Development of Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and functionality to the target molecule, enabling selective rebinding. nih.gov

The development of MIPs for the selective recognition of various compounds, including pharmaceuticals and environmental pollutants, is an active area of research. mdpi.comnih.gov While direct examples of this compound being used as a template or functional monomer in the provided search results are limited, the principles of MIP synthesis are broadly applicable. For instance, MIPs have been successfully created to recognize pyrimidine (B1678525) nucleosides using dummy templates. nih.gov In these systems, complementary hydrogen bonding between the monomer and the template is a key factor in achieving selectivity. nih.gov

The process of creating MIPs for a specific target like a fluorinated pyridine derivative would involve:

Template Selection: Using this compound or a structurally similar molecule as the template.

Monomer and Cross-linker Selection: Choosing functional monomers that can form non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the template and a suitable cross-linker to form the polymer matrix. nih.gov

Polymerization: Initiating the polymerization process to form the rigid polymer network around the template.

Template Removal: Extracting the template molecule to create the specific recognition sites.

The resulting MIP would possess a high affinity and selectivity for this compound, making it potentially useful for applications in separation science, chemical sensing, and controlled release systems.

Analytical Chemistry Applications (e.g., Derivatization Reagents for Chromatography)

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). greyhoundchrom.comnih.gov Derivatization can improve the volatility, thermal stability, and detectability of a compound.

Fluorinated reagents are often employed in derivatization for several reasons. The incorporation of fluorine atoms can enhance the volatility of a compound, which is beneficial for GC analysis. Furthermore, the presence of fluorine atoms can improve the response of an analyte in electron capture detection (ECD), a highly sensitive detection method used in GC.

While the direct use of this compound as a derivatization reagent is not explicitly detailed in the provided search results, its structural features suggest potential in this area. Reagents with similar fluorinated structures, such as 2,3,4,5,6-pentafluorobenzyl bromide, are commonly used to derivatize compounds with active hydrogens like alcohols, phenols, and thiols for GC analysis. greyhoundchrom.com

A hypothetical application of a derivative of this compound as a derivatization reagent could involve its reaction with a target analyte to form a stable, volatile, and highly detectable derivative. For example, a reactive functional group could be introduced onto the methyl group or by substitution of one of the fluorine atoms, which could then react with the analyte of interest.

| Derivatization Reagent Class | Target Functional Groups | Analytical Technique | Benefit of Derivatization |

| Silylation Reagents | Hydroxyls, Carboxyls, Amines, Thiols | GC | Increased volatility and thermal stability |

| Acylation Reagents | Alcohols, Phenols, Amines | GC | Formation of volatile and stable derivatives |

| Alkylation/Esterification Reagents | Carboxylic Acids, Phenols | GC | Improved chromatographic properties |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. mdpi.com Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of 2,3,5,6-Tetrafluoro-4-methylpyridine and its derivatives.

Current synthetic strategies often rely on harsh reaction conditions and hazardous reagents. The development of novel synthetic routes could be inspired by recent advancements in green chemistry for other pyridine (B92270) derivatives. researchgate.netnih.gov These include the utilization of:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various pyridine compounds. nih.gov

Ultrasonic irradiation: Sonication can provide the activation energy for chemical reactions, often leading to shorter reaction times and milder conditions. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry, minimizing waste and environmental impact. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of fluorinated compounds is a burgeoning field. Exploring biocatalytic routes could offer highly selective and sustainable methods for producing this compound.

A comparative look at conventional versus potential green synthetic methods highlights the drive towards sustainability:

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Energy Input | High (prolonged heating) | Lower (microwave, ultrasound) |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free |

| Catalysts | Heavy metals, strong acids/bases | Biocatalysts, reusable solid catalysts |

| Waste Generation | Significant | Minimized |

Advanced Functionalization Strategies for Tailored Properties

The tetrafluoropyridine ring in this compound is highly susceptible to nucleophilic aromatic substitution, primarily at the 4-position. This reactivity provides a powerful tool for the synthesis of a diverse range of derivatives with tailored properties. Future research will likely expand upon the known reactions with various nucleophiles to create novel functional materials and biologically active molecules. nih.govresearchgate.net

The reaction of pentafluoropyridine (B1199360) with nucleophiles such as malononitrile (B47326), 1-methyl-tetrazole-5-thiol, and piperazine (B1678402) has been shown to yield 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives in good yields. nih.govresearchgate.net This provides a foundational strategy for the functionalization of the core structure.

Advanced functionalization strategies could involve:

Site-selective C-H functionalization: Recent breakthroughs in catalysis allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the pyridine ring.

Post-polymerization modification: Incorporating the this compound moiety into polymers and subsequently functionalizing the pyridine ring could lead to the development of smart materials with tunable properties.

Click chemistry: The use of highly efficient and specific click reactions could be employed to attach the tetrafluoromethylpyridine unit to a wide array of molecules, including biomolecules and nanoparticles.

The following table summarizes some potential functionalization reactions and their resulting applications:

| Nucleophile | Functionalized Product | Potential Application |

| Amines | 4-Amino-2,3,5,6-tetrafluoropyridine derivatives | Pharmaceutical intermediates, materials science |

| Thiols | 4-Thio-2,3,5,6-tetrafluoropyridine derivatives | Ligands for catalysis, electronic materials |

| Alcohols/Phenols | 4-Alkoxy/Aryloxy-2,3,5,6-tetrafluoropyridine derivatives | Liquid crystals, functional polymers |

| Carbon nucleophiles | 4-Alkyl/Aryl-2,3,5,6-tetrafluoropyridine derivatives | Agrochemicals, organic electronics |

Integration into Hybrid Materials and Nanotechnology

The unique properties of the C-F bond, including its high strength and polarity, make this compound an attractive building block for the creation of advanced hybrid materials and for applications in nanotechnology.

Future research in this area could focus on:

Fluoropolymers: Incorporating the tetrafluoromethylpyridine unit into polymer backbones could lead to the development of new fluoropolymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Surface modification: The reactivity of the tetrafluoropyridine ring can be exploited to modify the surfaces of nanoparticles, such as gold or silica, to impart desired properties like hydrophobicity or biocompatibility.

Organic-inorganic hybrid materials: The synthesis of hybrid materials that combine the properties of the fluorinated organic moiety with those of an inorganic component (e.g., silica, metal oxides) could lead to materials with novel catalytic, sensory, or separation capabilities. The synthesis of 2-[(2,3,5,6-tetra-fluoro-pyridin-4-yl)amino]-ethyl methacrylate (B99206) demonstrates the potential for creating such hybrid materials. nih.gov

Biological and Medicinal Chemistry Prospects beyond Current Scope

Fluorinated organic molecules play a crucial role in modern medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly impact a molecule's metabolic stability, binding affinity, and bioavailability. The this compound scaffold holds considerable promise for the development of new therapeutic agents and diagnostic tools.

Unexplored avenues in this domain include:

Novel Agrochemicals: While some fluorinated pyridines are used as herbicides and insecticides, there is scope for the discovery of new agrochemicals based on the this compound structure with improved efficacy and environmental profiles.

Kinase Inhibitors: The pyridine ring is a common motif in kinase inhibitors used in cancer therapy. The unique electronic properties of the tetrafluorinated ring could be exploited to design highly selective and potent kinase inhibitors.

PET Imaging Agents: The development of ¹⁸F-labeled this compound derivatives could lead to new positron emission tomography (PET) imaging agents for the diagnosis and monitoring of diseases such as cancer. nih.govingentaconnect.com For instance, fluorinated pyridine-2-carboxamide derivatives have shown potential for targeting PD-L1 in tumors. nih.gov

TRPV1 Antagonists: Derivatives of fluorinated pyridines have been investigated as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), a target for pain relief. nih.gov Further exploration of this compound analogs in this area is warranted.

Antimicrobial and Antiviral Agents: Thienopyridine analogues, which share structural similarities, have demonstrated a wide range of biological activities, including antimicrobial and antiviral effects. researchgate.net This suggests that derivatives of this compound could also be explored for their potential as anti-infective agents.

The following table outlines potential biological targets and the rationale for investigating this compound derivatives:

| Biological Target | Rationale |

| Protein Kinases | The pyridine scaffold is a known pharmacophore for kinase inhibition. Fluorine substitution can enhance binding affinity and selectivity. |

| PD-1/PD-L1 | Fluorinated pyridine derivatives have shown promise as imaging probes for this immune checkpoint. nih.gov |

| TRPV1 | Fluorinated pyridines have demonstrated potent antagonism, suggesting a role in pain management. nih.gov |

| Microbial Enzymes | The unique electronic nature of the fluorinated ring may lead to novel mechanisms of antimicrobial action. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,5,6-Tetrafluoro-4-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of pentafluoropyridine derivatives. For example, cesium carbonate in acetonitrile facilitates the substitution of fluorine atoms with methyl or amine groups at specific positions . Key factors include:

-

Temperature : Room temperature for minimizing side reactions (e.g., decomposition of intermediates) .

-

Catalysts : Use of cesium carbonate to deprotonate phenolic intermediates, enhancing nucleophilicity .

-

Solvents : Acetonitrile is preferred for its polarity, which stabilizes transition states .

-

Yields : Optimization via column chromatography (petroleum ether/ethyl acetate = 9:1) achieves ~30% yield .

Synthetic Route Conditions Yield Reference Nucleophilic substitution Cs₂CO₃, CH₃CN, 48h, RT 30% Fluorination of pyridines NaF/KF, DMF, 100°C Varies* *Yield data not explicitly reported in or 10.

Q. How is this compound characterized for purity and structural confirmation?